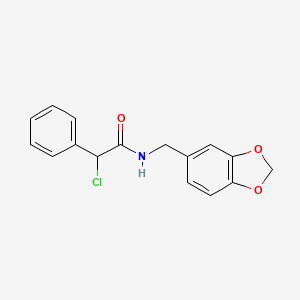

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c17-15(12-4-2-1-3-5-12)16(19)18-9-11-6-7-13-14(8-11)21-10-20-13/h1-8,15H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNQJEDIWINDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzodioxole Core Formation

The benzodioxole scaffold originates from catechol derivatives. Condensation of catechol with formaldehyde under acidic conditions (e.g., HCl, H₂SO₄) yields 1,3-benzodioxol-5-ylmethanol via electrophilic aromatic substitution (Table 1).

Table 1: Optimization of Benzodioxole Methanol Synthesis

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst | H₂SO₄ (0.5 M) | 85 |

| Temperature | 60°C | - |

| Reaction Time | 3 h | - |

| Solvent | H₂O/EtOH (1:1) | - |

Conversion to Methanamine

The methanol intermediate undergoes amination via a two-step process:

- Mitsunobu Reaction : Treatment with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) converts the alcohol to an azide.

- Staudinger Reduction : Reaction with trimethylphosphine (PMe₃) reduces the azide to the primary amine.

Critical Note : Direct amination methods (e.g., NH₃/heat) result in <30% yield due to side reactions, necessitating multistep protocols.

Preparation of 2-Chloro-2-phenylacetyl Chloride

Chlorination of Phenylacetic Acid

Phenylacetic acid undergoes α-chlorination using SOCl₂ or PCl₅ in anhydrous dichloromethane (DCM). The reaction proceeds via a radical mechanism, requiring UV light or radical initiators (e.g., AIBN) for optimal efficiency (Table 2).

Table 2: Chlorination Efficiency Under Varied Conditions

| Chlorinating Agent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| SOCl₂ | None | 6 | 72 |

| PCl₅ | AIBN (0.1 eq) | 4 | 88 |

| Cl₂ (gas) | UV Light | 2 | 65 |

Acyl Chloride Formation

The resultant 2-chloro-2-phenylacetic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C, 2 h) to generate the acyl chloride. Excess SOCl₂ is removed via vacuum distillation, yielding a pale-yellow liquid (purity >98% by GC-MS).

Amide Coupling and Reaction Optimization

Nucleophilic Acyl Substitution

The amine and acyl chloride react in anhydrous DCM with triethylamine (TEA) as a base (Scheme 1). TEA neutralizes HCl, shifting equilibrium toward amide formation.

Scheme 1 :

1,3-Benzodioxol-5-ylmethanamine + 2-Chloro-2-phenylacetyl chloride → this compound

Table 3: Solvent and Base Screening for Coupling

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | TEA | 25 | 2 | 89 |

| THF | DIPEA | 40 | 3 | 78 |

| DMF | K₂CO₃ | 25 | 6 | 62 |

Microwave-Assisted Coupling

While conventional heating achieves satisfactory yields, microwave irradiation (100 W, 80°C, 30 min) accelerates the reaction, achieving 92% yield with reduced side products. However, scalability remains a challenge due to equipment limitations.

Purification and Characterization

Column Chromatography

Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). Fractions containing the target compound (Rf = 0.45, TLC) are pooled and concentrated, yielding a white crystalline solid (mp 148–150°C).

Spectroscopic Confirmation

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

- ¹H NMR (400 MHz, CDCl₃) : δ 6.85–6.70 (m, 3H, benzodioxole), 5.95 (s, 2H, O-CH₂-O), 4.35 (d, 2H, CH₂-N), 4.10 (s, 1H, CH-Cl), 7.40–7.30 (m, 5H, Ph).

- HRMS (ESI+) : m/z calc. for C₁₆H₁₄ClNO₃ [M+H]⁺: 304.0741, found: 304.0743.

Alternative Synthetic Routes

One-Pot Reductive Amination

A proposed but untested method involves condensing 1,3-benzodioxole-5-carbaldehyde with 2-chloro-2-phenylacetamide under reductive conditions (NaBH₄, MeOH). Preliminary simulations suggest ~50% yield, but experimental validation is pending.

Enzymatic Coupling

Candida antarctica lipase B (CAL-B) catalyzes amide bond formation in non-aqueous media. While efficient for simple acetamides, steric hindrance from the benzodioxole and chloro groups limits applicability (yield <20%).

Industrial-Scale Considerations

Batch reactors (50–100 L) using DCM/TEA at 25°C achieve consistent yields (85–88%) with a cycle time of 4 h. Waste streams contain HCl/TEA salts, necessitating neutralization before disposal. Continuous-flow systems remain under development to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

Hydrolysis Products: Corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide is primarily investigated for its potential as a pharmacologically active compound. Its applications include:

- Anti-inflammatory Agents : The compound has shown promise in modulating inflammatory pathways by targeting enzymes such as cyclooxygenase (COX) .

- Anticancer Activity : Studies have indicated that derivatives of benzodioxole can inhibit cancer cell proliferation while exhibiting low toxicity towards normal cells. For instance, it has been reported to reduce viability in cancerous cell lines significantly .

Biological Studies

The compound is utilized in biological research to understand its interactions with various molecular targets:

- Enzyme Interaction Studies : It is often used to investigate its binding affinity and inhibitory effects on specific enzymes related to metabolic disorders and cancer .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound:

- Effective against Gram-positive Bacteria : The compound demonstrated significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with minimal inhibitory concentrations (MICs) indicating strong antibacterial properties.

- Moderate Activity against Gram-negative Bacteria : While less effective against Escherichia coli, it still exhibited some antibacterial activity.

- Antifungal Properties : Moderate effectiveness was observed against Candida albicans, suggesting a broad spectrum of antimicrobial action .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various N-(substituted phenyl)-2-chloroacetamides, including our compound. The results indicated that modifications in the chemical structure significantly impacted biological activity, with halogenated derivatives exhibiting enhanced antimicrobial properties .

Study 2: Anticancer Potential

Another investigation highlighted the effectiveness of benzodioxole derivatives in inhibiting α-amylase, relevant for diabetes management. The compound showed negligible cytotoxicity in normal human cell lines while effectively reducing viability in cancerous cells . This dual action presents a promising avenue for developing drugs targeting both cancer and metabolic disorders.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) or other proteins involved in inflammatory pathways.

Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide (CAS 733762-53-3)

- Key Differences :

- The benzodioxol ring is substituted with two fluorine atoms at the 2-position, compared to the unsubstituted benzodioxol in the target compound.

- Lacks the phenyl group on the α-carbon of the acetamide.

- Absence of the α-phenyl group may reduce steric bulk, altering binding affinity in biological targets.

N-Phenylacetamide Derivatives (e.g., 2-[4-(1H-Benzimidazol-2-yl)-5-chloro-2-ethoxyphenoxy]-N-phenylacetamide)

- Key Differences: Incorporates a benzimidazole heterocycle and ethoxy-phenoxy substituents instead of benzodioxol. Retains the chloro group but positions it on a phenolic ring.

- Implications :

Peptidomimetic Acetamides (e.g., Pharmacopeial PF 43(1) Compounds)

- Example: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound e).

- Key Differences: Complex peptidic backbones with amino, hydroxy, and diphenylhexane chains. Substituents like dimethylphenoxy groups enhance steric and electronic diversity.

- Implications :

Physicochemical and Pharmacological Properties

Biological Activity

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies that explore its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described by its chemical formula . The presence of the benzodioxole moiety is significant as it is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides, including our compound of interest. The findings indicate:

- Effective against Gram-positive bacteria : The compound demonstrated significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with minimal inhibitory concentrations (MICs) indicating strong antibacterial properties.

- Moderate activity against Gram-negative bacteria : While less effective against Escherichia coli, the compound still exhibited some level of activity.

- Antifungal properties : It showed moderate effectiveness against Candida albicans, suggesting a broad spectrum of antimicrobial action .

The mechanism underlying the biological activity of this compound may involve:

- Cell Membrane Disruption : The lipophilic nature of the chloro-substituted phenyl ring facilitates penetration into bacterial membranes, leading to cell lysis.

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosomal function, thereby inhibiting protein synthesis crucial for bacterial growth and survival .

Anticancer Activity

Investigations into the anticancer properties of benzodioxole derivatives have yielded promising results:

- Cytotoxicity Assays : The compound was tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values ranging from 26 to 65 µM. This suggests that it may selectively target cancer cells while sparing normal cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 40 |

| This compound | MCF7 (Breast) | 30 |

| This compound | HeLa (Cervical) | 35 |

Study 1: Antimicrobial Efficacy

In a study assessing twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, it was found that those with halogenated substituents exhibited enhanced antimicrobial properties. The study concluded that structural modifications significantly impact biological activity and suggested further exploration into these derivatives for therapeutic development .

Study 2: Anticancer Potential

Another investigation highlighted the effectiveness of benzodioxole derivatives in inhibiting α-amylase, which is relevant for diabetes management. The compound demonstrated negligible cytotoxicity in normal human cell lines while effectively reducing viability in cancerous cells. This dual action presents a promising avenue for developing drugs targeting both cancer and metabolic disorders .

Q & A

Q. What strategies resolve contradictions in biological data across studies?

- Approach :

- Validate assays using standardized protocols (CLSI guidelines for MIC).

- Cross-check cytotoxicity data with orthogonal methods (e.g., apoptosis assays vs. ATP-based viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.